

Application Notes: Fungal Genomic DNA Extraction Using Stearyltrimethylammonium Bromide (STAB)

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Compound of Interest

Compound Name: Stearyltrimethylammonium

Cat. No.: B1193908

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Introduction

The isolation of high-quality genomic DNA from fungi is a critical first step for a wide range of molecular applications, including polymerase chain reaction (PCR), DNA sequencing, and genomic library construction. Fungal cells, however, present a significant challenge due to their rigid cell walls, which are composed of chitin, glucans, and other polysaccharides. These polysaccharides can co-precipitate with DNA, inhibiting downstream enzymatic reactions. The **Stearyltrimethylammonium** bromide (STAB) method is a robust and effective protocol designed to overcome these challenges. STAB, a cationic detergent, efficiently lyses cell membranes and forms complexes with proteins and polysaccharides, facilitating their removal and enabling the isolation of pure, high-molecular-weight DNA.

Principle of the Method

The STAB DNA extraction method leverages the chemical properties of this cationic detergent. In a high-salt buffer, STAB binds to DNA, keeping it in solution while precipitating most polysaccharides. The detergent also aids in the denaturation and removal of proteins. Subsequent purification steps using organic solvents like chloroform:isoamyl alcohol further remove protein and lipid contaminants. Finally, the DNA is precipitated from the aqueous phase using isopropanol or ethanol, washed to remove residual salts and STAB, and resuspended in a suitable buffer.

Quantitative Data Summary

The following table summarizes typical quantitative outcomes for fungal DNA extraction using a STAB-based method, adapted from similar CTAB protocols. The yield and purity can vary depending on the fungal species, the age of the culture, and the starting material.

Parameter	Value/Range	Fungal Species Example	Source
DNA Yield (µg/g of mycelium)	210 - 301	Aspergillus niger, Bipolaris cyanodontis	[1]
	239 - 250	Fusarium oxysporum, Penicillium spp.	[1]
DNA Concentration (ng/µL)	> 100	General Fungi	[2]
DNA Purity (A260/A280 ratio)	1.67 - 1.92	Aspergillus flavus, Bipolaris cyanodontis	[1]
	2.01 - 2.10	Fusarium oxysporum, Penicillium spp.	[1]
DNA Integrity (Average Fragment Size)	> 30 kb	General Fungi	[2]

Experimental Protocol

This protocol details a step-by-step methodology for the extraction of genomic DNA from fungal mycelium using STAB.

Materials and Reagents:

- Fungal mycelium (fresh or frozen)
- Liquid nitrogen
- Sterile mortar and pestle

- 2.0 mL microcentrifuge tubes
- Water bath or heat block
- Microcentrifuge
- STAB Extraction Buffer (2% (w/v) STAB, 100 mM Tris-HCl pH 8.0, 20 mM EDTA pH 8.0, 1.4 M NaCl)
- Proteinase K (20 mg/mL)
- RNase A (10 mg/mL) (optional)
- Chloroform:Isoamyl alcohol (24:1, v/v)
- Isopropanol (ice-cold)
- 70% Ethanol (ice-cold)
- TE buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA pH 8.0) or nuclease-free water

Procedure:

I. Sample Preparation and Cell Lysis

- Pre-chill a sterile mortar and pestle with liquid nitrogen.
- Weigh approximately 100-200 mg of fresh or frozen fungal mycelium.
- Place the mycelium in the mortar and add liquid nitrogen. Grind the tissue to a fine powder.
[\[3\]](#)
- Transfer the powdered mycelium to a 2.0 mL microcentrifuge tube.
- Add 800 μ L of pre-warmed (65°C) STAB Extraction Buffer and 10 μ L of Proteinase K (20 mg/mL).
- Vortex briefly to ensure thorough mixing.

- Incubate the mixture in a water bath at 65°C for 30-60 minutes. Invert the tube every 10-15 minutes to aid lysis.[3]

II. Purification

- Cool the tube to room temperature.
- Add an equal volume (approximately 800 µL) of chloroform:isoamyl alcohol (24:1).[4]
- Mix by inverting the tube for 5-10 minutes until an emulsion is formed.
- Centrifuge at 13,000 rpm for 10 minutes at 4°C.[4] The mixture will separate into three phases: an upper aqueous phase (containing DNA), a middle interphase, and a lower organic phase.
- Carefully transfer the upper aqueous phase to a new, clean 1.5 mL microcentrifuge tube, avoiding the interphase.

III. DNA Precipitation

- Add 0.7 volumes of ice-cold isopropanol to the aqueous phase.
- Mix gently by inversion until a white, thread-like DNA precipitate is visible.
- Incubate at -20°C for at least 30 minutes to enhance precipitation.
- Centrifuge at 13,000 rpm for 20 minutes at 4°C to pellet the DNA.

IV. DNA Washing and Resuspension

- Carefully decant the supernatant without disturbing the DNA pellet.
- Add 1 mL of ice-cold 70% ethanol to wash the pellet, removing residual salts and STAB.[4]
- Centrifuge at 13,000 rpm for 5 minutes at 4°C.
- Discard the ethanol and air-dry the pellet for 10-20 minutes at room temperature. Avoid over-drying, as it can make the DNA difficult to dissolve.[4]

- Resuspend the DNA pellet in 50-100 μ L of TE buffer or nuclease-free water.
- Optional: To remove RNA contamination, add 1 μ L of RNase A (10 mg/mL) and incubate at 37°C for 30 minutes.
- Store the purified genomic DNA at -20°C for long-term storage.

Experimental Workflow Diagram

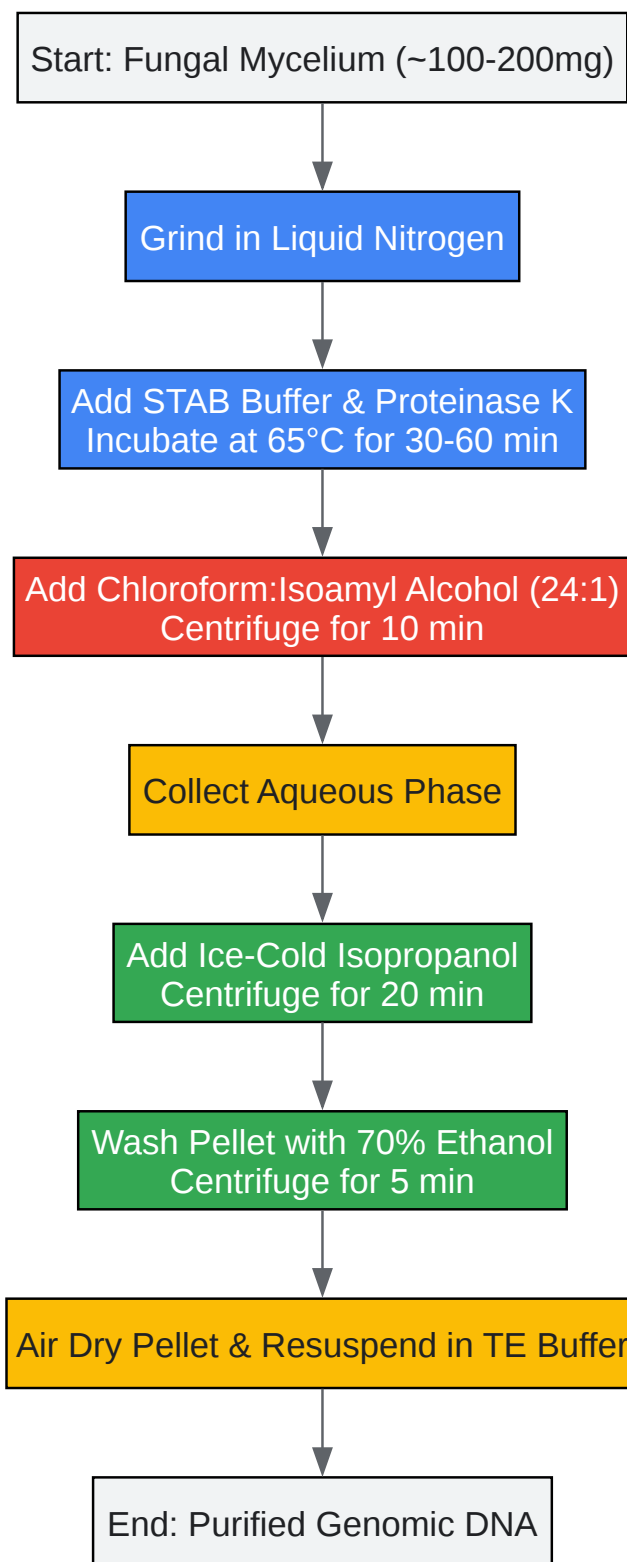


Figure 1: Fungal DNA Extraction Workflow using STAB

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Caption: Workflow for fungal gDNA isolation using the STAB method.

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